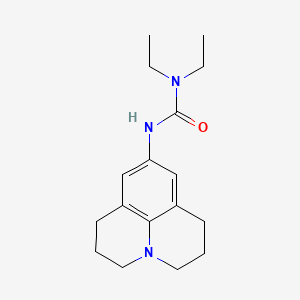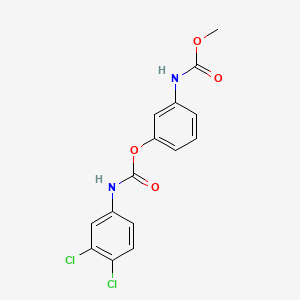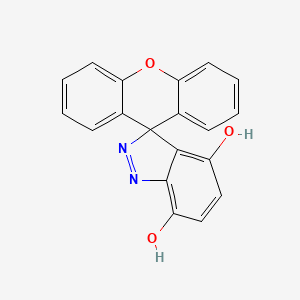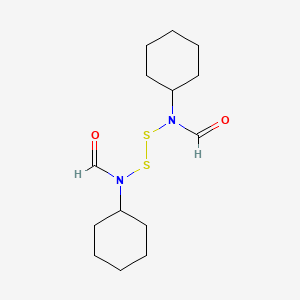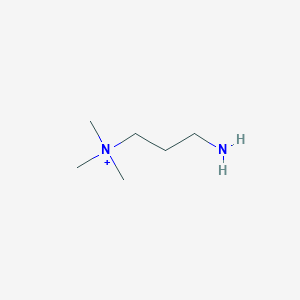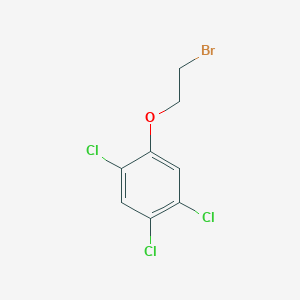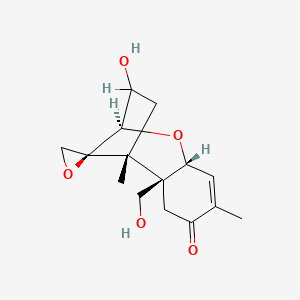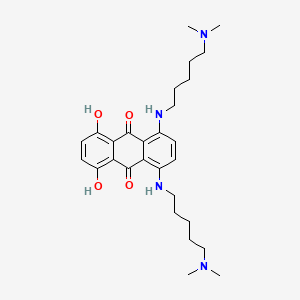
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes dimethylamino and hydroxy functional groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- typically involves multiple steps, starting from anthracene. The process includes:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Nitration and Reduction: The anthraquinone undergoes nitration to introduce nitro groups, which are subsequently reduced to amino groups.
Alkylation: The amino groups are then alkylated with 5-(dimethylamino)pentylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Regeneration of the hydroxy-anthracenedione.
Substitution: Formation of various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular components. The hydroxy and dimethylamino groups facilitate binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. For example, in cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-
- 9,10-Anthracenedione, 1,4-bis(dodecylamino)-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is unique due to the presence of both dimethylamino and hydroxy functional groups. These groups enhance its solubility, reactivity, and potential biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
70945-68-5 |
|---|---|
Molekularformel |
C28H40N4O4 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
1,4-bis[5-(dimethylamino)pentylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O4/c1-31(2)17-9-5-7-15-29-19-11-12-20(30-16-8-6-10-18-32(3)4)24-23(19)27(35)25-21(33)13-14-22(34)26(25)28(24)36/h11-14,29-30,33-34H,5-10,15-18H2,1-4H3 |
InChI-Schlüssel |
UDNNULHPKJMSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


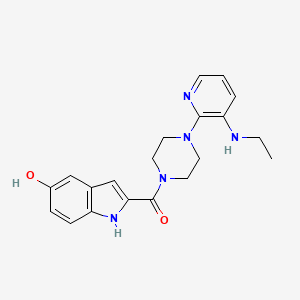

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
